molecular formula C26H29N5O B10791572 N-[4-[4-(3-Cyanophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

N-[4-[4-(3-Cyanophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B10791572
M. Wt: 427.5 g/mol
InChI Key: MHGRSFGKSQVLIY-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Cyanophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a piperazine ring, a cyanophenyl group, and a pyrazinoindole moiety

Preparation Methods

The synthesis of N-[4-[4-(3-Cyanophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 3-cyanophenylpiperazine and 3,4-dihydropyrazino[1,2-a]indole. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Chemical Reactions Analysis

N-[4-[4-(3-Cyanophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-[4-(3-Cyanophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Cyanophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-[4-[4-(3-Cyanophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can be compared to other compounds with similar structural features, such as:

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

3-[4-[4-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2-yl)butyl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C26H29N5O/c27-20-21-6-5-8-23(18-21)29-14-12-28(13-15-29)10-3-4-11-30-16-17-31-24-9-2-1-7-22(24)19-25(31)26(30)32/h1-2,5-9,18-19H,3-4,10-17H2

InChI Key

MHGRSFGKSQVLIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2CCN3C4=CC=CC=C4C=C3C2=O)C5=CC=CC(=C5)C#N

Origin of Product

United States

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